
Dehydro Amlodipine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro Amlodipine N-Oxide is a chemical compound with the molecular formula C20H23ClN2O6 and a molecular weight of 422.86 g/mol . It is a derivative of Amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is primarily used in pharmaceutical research and development as a reference standard and impurity marker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Amlodipine N-Oxide involves the oxidation of Dehydro Amlodipine. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dehydro Amlodipine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Dehydro Amlodipine to this compound using oxidizing agents.
Reduction: Potential reduction back to Dehydro Amlodipine under specific conditions.
Substitution: Possible substitution reactions at the amino or ethoxy groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride; solvents like ethanol or methanol.
Substitution: Various nucleophiles; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); elevated temperatures.
Major Products
Oxidation: This compound.
Reduction: Dehydro Amlodipine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Dehydro Amlodipine N-Oxide has several scientific research applications:
Pharmaceutical Research: Used as a reference standard and impurity marker in the development and quality control of Amlodipine-based drugs.
Analytical Chemistry: Employed in method development and validation for the detection and quantification of Amlodipine impurities.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Industrial Applications: Utilized in the production of high-purity Amlodipine for pharmaceutical use.
Mechanism of Action
The mechanism of action of Dehydro Amlodipine N-Oxide is similar to that of Amlodipine. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells . This results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure . The compound may also exhibit antioxidant properties and enhance the production of nitric oxide, contributing to its vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Dehydro Amlodipine: An intermediate in the synthesis of Amlodipine and its derivatives.
Amlodipine Besylate: A salt form of Amlodipine used in pharmaceutical formulations.
Uniqueness
Dehydro Amlodipine N-Oxide is unique due to its specific oxidation state and structural modifications, which make it a valuable reference standard and impurity marker in pharmaceutical research . Its distinct chemical properties and reactivity also differentiate it from other Amlodipine derivatives .
Properties
Molecular Formula |
C20H23ClN2O6 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1-oxidopyridin-1-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23ClN2O6/c1-4-29-20(25)18-15(11-28-10-9-22)23(26)12(2)16(19(24)27-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3 |
InChI Key |
HMVRYAJKOKSVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C([N+](=C1COCCN)[O-])C)C(=O)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

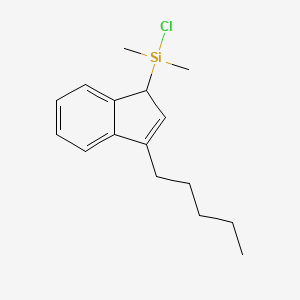
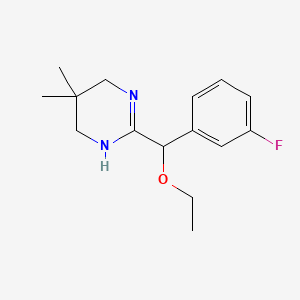
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
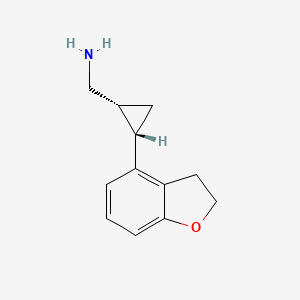
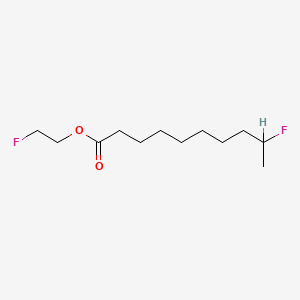
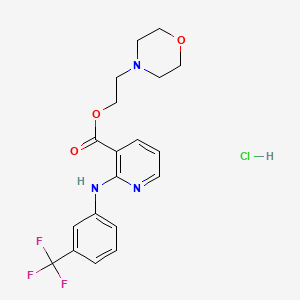

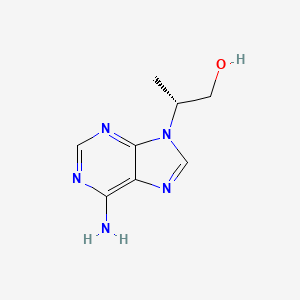
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
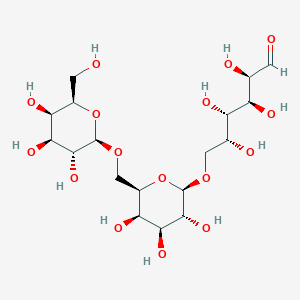
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
